molecular formula C13H11FN2O4 B11059832 dimethyl 1-(4-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate

dimethyl 1-(4-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B11059832
M. Wt: 278.24 g/mol
InChI Key: WUWYMJOSWCFPIA-UHFFFAOYSA-N
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Description

Dimethyl 1-(4-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a fluorophenyl group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(4-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For this compound, a common starting material is ethyl acetoacetate, which reacts with hydrazine hydrate to form the pyrazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the pyrazole intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid groups on the pyrazole ring using methanol and a catalytic amount of sulfuric acid to yield the dimethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 1-(4-fluorophenyl)-1H-pyrazole-3,4-dicarboxylic acid.

    Reduction: Dimethyl 1-(4-fluorophenyl)-1H-pyrazole-3,4-dihydroxy.

    Substitution: 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate.

Scientific Research Applications

Dimethyl 1-(4-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of dimethyl 1-(4-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrazole ring provides structural stability. The ester groups facilitate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1-(4-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s reactivity and binding affinity. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and selectivity.

Properties

Molecular Formula

C13H11FN2O4

Molecular Weight

278.24 g/mol

IUPAC Name

dimethyl 1-(4-fluorophenyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C13H11FN2O4/c1-19-12(17)10-7-16(15-11(10)13(18)20-2)9-5-3-8(14)4-6-9/h3-7H,1-2H3

InChI Key

WUWYMJOSWCFPIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(=O)OC)C2=CC=C(C=C2)F

Origin of Product

United States

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